Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Catalog No.
S744841
CAS No.
898751-37-6
M.F
C17H23NO2
M. Wt
273.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyl 2-(morpholinomethyl)phenyl ketone

CAS Number

898751-37-6

Product Name

Cyclopentyl 2-(morpholinomethyl)phenyl ketone

IUPAC Name

cyclopentyl-[2-(morpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

InChI

InChI=1S/C17H23NO2/c19-17(14-5-1-2-6-14)16-8-4-3-7-15(16)13-18-9-11-20-12-10-18/h3-4,7-8,14H,1-2,5-6,9-13H2

InChI Key

BLWHXLIQFYPWJH-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3

The origin of this specific compound is unknown. However, it belongs to a class of molecules known as aryl (aromatic ring) substituted ketones. Ketones are carbonyl (C=O) containing functional groups. In this case, the carbonyl is linked to a cyclopentyl ring (five-membered carbon ring) on one side and a phenyl group (benzene ring) with a morpholinomethyl substituent (attached to the second carbon of the phenyl ring with a -CH2-N-(CH2-CH2-O-CH2-CH2-) group) on the other side [].


Molecular Structure Analysis

The key features of the molecule include:

  • A ketone functional group (>C=O), which can participate in various reactions like nucleophilic addition and condensation.
  • A cyclopentyl ring, which may contribute to lipophilicity (fat solubility) [].
  • A morpholinomethyl substituent, which introduces a nitrogen atom and an ether group (C-O-C) potentially affecting solubility and hydrogen bonding capabilities.

Chemical Reactions Analysis

  • Nucleophilic addition: The carbonyl group is susceptible to nucleophilic attack by a variety of reagents, potentially leading to the formation of alcohols, enamines, or imines.
  • Condensation reactions: The ketone can participate in aldol condensation or Claisen condensation reactions with other carbonyl compounds.
  • Reductive amination: The amine group in the morpholine ring might undergo reductive amination with aldehydes or ketones to form secondary amines.

Physical And Chemical Properties Analysis

  • The molecule is likely a solid at room temperature due to the presence of the cyclopentyl ring and the aromatic ring.
  • The presence of the morpholine group suggests some degree of water solubility.
  • The aromatic ring and the cyclopentyl ring contribute to lipophilicity.

There is no current information regarding the biological activity or mechanism of action of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

  • Potential for skin and eye irritation.
  • Unknown inhalation or ingestion hazards.
  • Standard laboratory practices for handling unknown organic compounds should be followed.

Future Research Directions

  • Synthesis and characterization of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.
  • Investigation of its physical and chemical properties.
  • Exploration of its potential biological activity and mechanism of action.
  • Safety assessments to determine its toxicity and other hazards.

XLogP3

2.6

Dates

Modify: 2023-08-15

Explore Compound Types